![molecular formula C15H16O3 B5721035 4-ethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5721035.png)
4-ethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one, also known as coumarin, is a naturally occurring compound found in several plants. It has been extensively studied for its various pharmacological properties, including anti-inflammatory, anti-tumor, anti-microbial, and anti-coagulant effects. Coumarin has also been used as a flavoring agent in the food industry and as a fragrance in the cosmetic industry.
作用機序
The mechanism of action of 4-ethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one varies depending on its pharmacological properties. It has been found to inhibit the production of inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-1 beta, thereby reducing inflammation. Coumarin has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis, leading to anti-tumor effects. It has been found to inhibit the activity of enzymes involved in blood coagulation, leading to anti-coagulant effects.
Biochemical and Physiological Effects:
Coumarin has been shown to have several biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, leading to a reduction in the risk of several chronic diseases. Coumarin has also been shown to improve insulin sensitivity and glucose metabolism, making it a potential treatment for diabetes. It has been found to have neuroprotective effects, reducing the risk of neurodegenerative diseases such as Alzheimer's disease.
実験室実験の利点と制限
Coumarin has several advantages for lab experiments. It is a naturally occurring compound, making it readily available for research purposes. It has been extensively studied for its pharmacological properties, making it a well-known compound in the scientific community. However, 4-ethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one has some limitations for lab experiments. It has been found to be toxic to some cell types at high concentrations, making it necessary to use lower concentrations for experiments. Additionally, this compound has poor solubility in water, which can make it difficult to use in some experiments.
将来の方向性
There are several future directions for research on 4-ethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one. One area of research is the development of this compound derivatives with improved pharmacological properties. Another area of research is the investigation of this compound's potential as a treatment for neurodegenerative diseases such as Alzheimer's disease. Additionally, there is ongoing research on the use of this compound in the treatment of cancer and diabetes.
合成法
Coumarin can be synthesized through several methods, including Perkin reaction, Pechmann condensation, and Knoevenagel condensation. The most commonly used method for synthesizing 4-ethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one is the Perkin reaction, which involves the condensation of salicylaldehyde with acetic anhydride in the presence of a catalyst such as sodium acetate or sulfuric acid.
科学的研究の応用
Coumarin has been extensively studied for its various pharmacological properties. It has been found to possess anti-inflammatory, anti-tumor, anti-microbial, and anti-coagulant effects. Coumarin has also been shown to have antioxidant and neuroprotective effects. It has been used in the treatment of several diseases, including cancer, Alzheimer's disease, and diabetes.
特性
IUPAC Name |
4-ethyl-7-(2-methylprop-2-enoxy)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-4-11-7-15(16)18-14-8-12(5-6-13(11)14)17-9-10(2)3/h5-8H,2,4,9H2,1,3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQNHFVMIDCDFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methylphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B5720967.png)
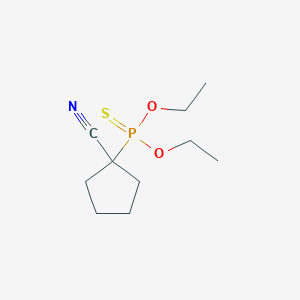
![N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B5720979.png)
![N-cyclopentyl-5-[(1-naphthyloxy)methyl]-2-furamide](/img/structure/B5720982.png)
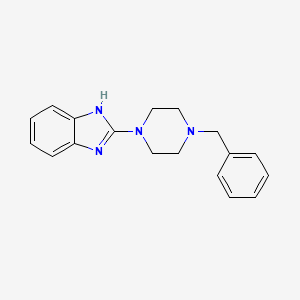
![N-ethyl-2,4-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5720997.png)
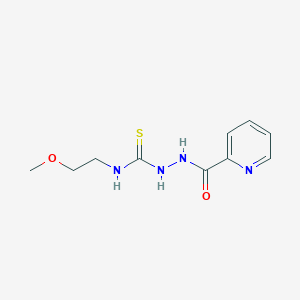

![3-(2-methoxyethyl)-6-[2-(2-methoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5721026.png)
![1-(3-nitrophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-methoxyphenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5721029.png)

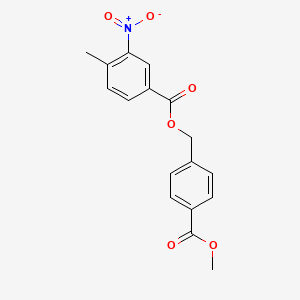
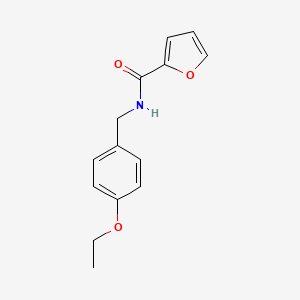
![2-(4-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B5721057.png)